Agrobactin

Overview

Description

Agrobactin is a linear catechol siderophore . Siderophores are molecules that bind and transport iron in microorganisms like bacteria, fungi, and plants . Agrobactin enhances the uptake of ferric iron into young pea and bean plants, thereby promoting the synthesis of chlorophyll .

Synthesis Analysis

Microorganisms produce siderophores like Agrobactin under iron-deficient conditions . The synthesis of siderophores involves the production of diffusible molecules, both antimicrobial molecules and siderophores . The siderophore production kinetics, level of siderophore production, and type of siderophore produced vary among different bacteria .Molecular Structure Analysis

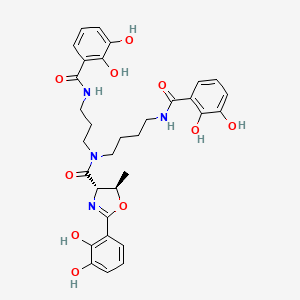

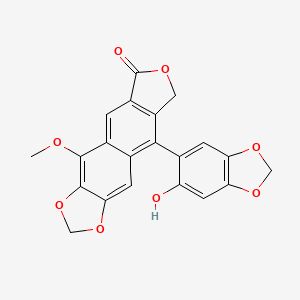

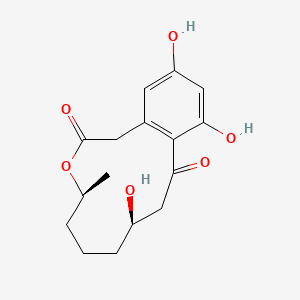

The molecular structure of Agrobactin is complex and involves a threonyl peptide of spermidine acylated with 3 residues of 2,3-dihydroxybenzoic acid . The carbonyl group of one residue of the latter participates in an oxazoline ring with the β-hydroxyl of the threonine moiety .Chemical Reactions Analysis

Siderophores like Agrobactin have the ability to chelate iron under alkaline conditions . They are produced by bacteria in response to iron deficiency and can reverse the iron starvation in these organisms precipitated by the presence of a ferric complexing agent not utilized by the cells .Scientific Research Applications

Agrobacterium-mediated Plant Transformation : Agrobacterium, which produces agrobactin, is widely used as a vector for creating transgenic plants. This process is crucial for enhancing plant tolerance to biotic and abiotic stresses, increasing crop productivity, pest resistance, phytoremediation, and improving the nutritional content of crop plants (Ziemienowicz, 2014).

T-DNA Integration in Plant Genomes : The unique ability of Agrobacterium to transfer a piece of its own DNA (T-DNA) into the nuclear genome of plant cells is central to research in plant molecular biology and biotechnology (Tinland, 1996).

Role in Iron Assimilation and Virulence : Agrobactin's role in iron assimilation is critical for the virulence of Agrobacterium tumefaciens. Mutants defective in agrobactin biosynthesis can still cause tumorous growth in plants, provided certain conditions are met (Leong & Neilands, 1981).

Transient Plant Transformation : Agrobacterium-mediated transient transformation methods are important for rapid recombinant protein production and functional genomics studies in plants (Křenek et al., 2015).

Biotechnological Advances in Plant-Microbe Interaction : Agrobacterium's natural ability to transfer genetic material is instrumental in understanding plant-microbe interactions and enhancing agricultural systems (Kumar & Srivastava, 2020).

Mechanism of Action

Future Directions

The future of research in this field could involve the development of siderophore antibiotic conjugates . By linking antibiotics to siderophores, the activity of existing antibiotics can potentially be reinvigorated . This strategy has shown promise in the treatment of resistant bacterial infections .

properties

IUPAC Name |

(4S,5R)-N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4O10/c1-18-25(35-31(46-18)21-10-6-13-24(39)28(21)42)32(45)36(17-7-15-34-30(44)20-9-5-12-23(38)27(20)41)16-3-2-14-33-29(43)19-8-4-11-22(37)26(19)40/h4-6,8-13,18,25,37-42H,2-3,7,14-17H2,1H3,(H,33,43)(H,34,44)/t18-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPMKVHHFNGYEN-CJAUYULYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Agrobactin | |

CAS RN |

70393-50-9 | |

| Record name | Agrobactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070393509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203392.png)

![N-(Tert-butyl)-3,5-dimethyl-N'-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide](/img/structure/B1203394.png)

![6-Hydroxy-5-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2-sulfonic acid](/img/structure/B1203399.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylbenzamide](/img/structure/B1203404.png)

![8-Methoxy-1-(4-methoxyphenyl)-3-methyl-2-oxidobenzofuro[3,2-c]pyridin-2-ium](/img/structure/B1203411.png)